VLX1570

USP14 selectivity UCHL5 inhibition proteasome DUB

Select VLX1570 for its validated USP14-biased selectivity (IC50: 3.2 μM vs. 5.8 μM for UCHL5, Ki: 0.9 μM) and improved aqueous solubility over b-AP15. This clinical-stage 19S proteasome DUB inhibitor retains potency in bortezomib-resistant models (OPM-2-BZR IC50: 191 nM) and demonstrates in vivo efficacy with established dosing parameters. Ideal reference standard for DUB inhibitor benchmarking.

Molecular Formula C23H17F2N3O6
Molecular Weight 469.4 g/mol
Cat. No. B612275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVLX1570
SynonymsVLX-1570, VLX1570, VLX 1570
Molecular FormulaC23H17F2N3O6
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESC=CC(=O)N1CCC(=CC2=CC(=C(C=C2)F)[N+](=O)[O-])C(=O)C(=CC3=CC(=C(C=C3)F)[N+](=O)[O-])C1
InChIInChI=1S/C23H17F2N3O6/c1-2-22(29)26-8-7-16(9-14-3-5-18(24)20(11-14)27(31)32)23(30)17(13-26)10-15-4-6-19(25)21(12-15)28(33)34/h2-6,9-12H,1,7-8,13H2/b16-9-,17-10-
InChIKeySCKXBVLYWLLALY-CQRYCMKKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





VLX1570 for Research Procurement: Overview of a Competitive 19S Proteasome Deubiquitinase Inhibitor


VLX1570 is a small-molecule inhibitor of the 19S proteasome-specific deubiquitinating enzymes (DUBs) ubiquitin-specific protease 14 (USP14) and ubiquitin C-terminal hydrolase L5 (UCHL5). Developed as an optimized analog of the first-generation DUB inhibitor b-AP15, VLX1570 exhibits competitive inhibition of proteasome DUB activity with reported IC50 values ranging from 4.2 to 10 μM in biochemical assays [1]. The compound demonstrates preferential binding to USP14 over UCHL5 and has been advanced to clinical evaluation in patients with relapsed and refractory multiple myeloma, providing a well-characterized tool compound for researchers investigating the ubiquitin-proteasome system in cancer biology [2].

Why VLX1570 Cannot Be Substituted with Generic DUB Inhibitors or Parent Compound b-AP15


Despite sharing a common core pharmacophore with the parent compound b-AP15, VLX1570 exhibits distinct biochemical and pharmacological properties that preclude direct substitution. Structure-activity relationship (SAR) optimization of the b-AP15 scaffold resulted in VLX1570's enhanced potency, improved aqueous solubility, and altered target residence time [1]. Additionally, VLX1570 demonstrates a unique selectivity profile with preferential inhibition of USP14 over UCHL5, whereas many generic DUB inhibitors lack this bias or exhibit promiscuous activity across multiple DUB families [2]. These differentiated properties translate to distinct cellular response patterns and in vivo efficacy profiles that are not recapitulated by b-AP15 or other commercially available DUB inhibitors, making VLX1570 the appropriate selection for studies requiring a clinical-stage, well-validated USP14-biased proteasome DUB inhibitor.

Quantitative Differentiation Evidence for VLX1570 Versus Comparator DUB Inhibitors


VLX1570 Demonstrates Preferential USP14 Over UCHL5 Inhibition, Distinct from Parent Compound b-AP15

VLX1570 exhibits preferential binding and inhibition of USP14 compared to UCHL5. In direct comparison with the parent compound b-AP15, VLX1570 shows a more pronounced bias toward USP14 inhibition [1].

USP14 selectivity UCHL5 inhibition proteasome DUB b-AP15 analog

VLX1570 Exhibits Enhanced Aqueous Solubility Relative to Parent Compound b-AP15

SAR optimization of the b-AP15 scaffold identified VLX1570 as an analog with improved aqueous solubility, a critical parameter for in vivo dosing and formulation development [1].

solubility formulation in vivo dosing b-AP15 analog

VLX1570 Retains Activity in Bortezomib-Resistant Multiple Myeloma Cells, a Class-Level Differentiation from 20S Proteasome Inhibitors

Unlike 20S proteasome inhibitors such as bortezomib, which are standard-of-care in multiple myeloma, VLX1570 targets the 19S regulatory particle DUBs and demonstrates retained activity in bortezomib-resistant cell lines [1].

bortezomib resistance multiple myeloma 20S proteasome drug resistance

VLX1570 Induces Significant Tumor Growth Inhibition in Waldenström Macroglobulinemia Xenograft Model, with Quantitative Survival Benefit Over Vehicle Control

In a murine xenograft model of human Waldenström macroglobulinemia, VLX1570 administration resulted in significantly prolonged survival and reduced tumor burden compared to vehicle-treated controls [1].

Waldenström macroglobulinemia xenograft in vivo efficacy survival

VLX1570 Demonstrates Sub-Micromolar Antiproliferative Potency Across Multiple Myeloma Cell Lines, with Quantitative IC50 Values

VLX1570 exhibits potent, sub-micromolar antiproliferative activity across a panel of multiple myeloma cell lines, including both bortezomib-sensitive and -resistant models [1].

multiple myeloma antiproliferative IC50 cell viability

Optimal Research and Industrial Application Scenarios for VLX1570 Based on Quantitative Differentiation Evidence


Preclinical Investigation of USP14-Specific Functions in the Ubiquitin-Proteasome System

Given VLX1570's preferential inhibition of USP14 over UCHL5 (IC50: 3.2 μM vs. 5.8 μM; Ki: 0.9 μM for USP14), researchers studying USP14-specific roles in protein degradation, cell cycle regulation, or apoptosis signaling can utilize VLX1570 as a selective tool compound [1]. The improved solubility profile relative to b-AP15 facilitates reliable dosing in both in vitro and in vivo experimental systems [2]. This scenario is particularly relevant for laboratories investigating the ubiquitin-proteasome system in cancer biology, neurodegeneration, or other disease areas where USP14 has been implicated.

Studies of Proteasome Inhibitor Resistance Mechanisms and Alternative Therapeutic Strategies

VLX1570 retains potent antiproliferative activity in bortezomib-resistant multiple myeloma cells (OPM-2-BZR IC50 = 191 nM), offering a valuable tool for dissecting mechanisms of resistance to 20S proteasome inhibitors [1]. Investigators examining adaptive responses to proteasome inhibition, cross-resistance patterns, or combination therapy strategies with proteasome inhibitors can leverage VLX1570's distinct mechanism of action targeting the 19S regulatory particle rather than the 20S core protease. This application scenario is supported by the compound's clinical advancement to phase 1 evaluation in relapsed/refractory multiple myeloma patients [3].

In Vivo Efficacy Studies in Waldenström Macroglobulinemia and B-Cell Malignancy Models

For investigators utilizing xenograft models of Waldenström macroglobulinemia or related B-cell malignancies, VLX1570 provides a validated in vivo tool with demonstrated survival benefit (P=0.0008) and tumor growth inhibition (p=0.01-0.003) in published studies [1]. The compound's established dosing parameters (e.g., 3 mg/kg IV or 4.4 mg/kg IP) and improved solubility relative to earlier analogs facilitate reproducible in vivo experimentation. This scenario is ideal for laboratories conducting preclinical efficacy studies or evaluating combination regimens with BTK inhibitors, anti-CD20 antibodies, or other agents used in B-cell malignancy treatment.

Benchmarking Novel DUB Inhibitors or Proteasome-Targeting Compounds

As a clinical-stage, well-characterized 19S proteasome DUB inhibitor with extensive published data, VLX1570 serves as an appropriate reference compound for benchmarking novel DUB inhibitors or other proteasome-targeting agents. The compound's defined IC50 values in biochemical assays (4.2-10 μM), cellular antiproliferative potency in multiple myeloma cell lines (43-191 nM), and in vivo efficacy metrics provide a quantitative baseline for comparative studies [1]. Procurement of VLX1570 for this purpose enables direct head-to-head comparisons of potency, selectivity, and mechanism of action in standardized assay systems.

Quote Request

Request a Quote for VLX1570

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.